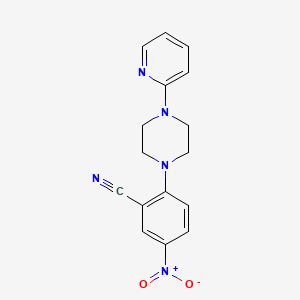

5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

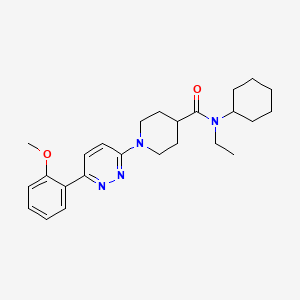

5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile is a chemical compound with the molecular formula C16H15N5O2 and a molecular weight of 309.32 . It is used for proteomics research applications .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not found in the web search results .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

5-Pyrrolidin-2-yltetrazole has been identified as a versatile organocatalyst for the asymmetric conjugate addition of nitroalkanes to enones, showcasing the potential utility of nitro and pyridinyl substituted benzonitriles in organic synthesis. This transformation, facilitated by the catalyst, highlights the compound's role in generating iminium species and expanding the substrate scope with short reaction times (Mitchell et al., 2006).

Molecular Electronics

In the realm of molecular electronics, a molecule containing a nitroamine redox center exhibited remarkable properties such as negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1. This discovery opens avenues for using nitro-substituted benzonitriles in developing electronic devices with high efficiency (Chen et al., 1999).

Molecular Machines and Electronic Devices

The study of derivatives from 2-pyridinecarboxaldehyde, displaying E/Z isomerization induced by ultraviolet radiation, underscores the compound's significance in the creation of molecular machines and electronic devices. This research provides insights into the structural dynamics and potential applications of these compounds in advanced technological applications (Gordillo et al., 2016).

Heterocyclic Synthesis

The synthesis of 1,3-diaryl-4-aminopyrazole derivatives using enaminonitriles, including benzonitriles, highlights the compound's utility in heterocyclic chemistry. This method offers a novel route to these derivatives, emphasizing the importance of nitro and pyridinyl substituted benzonitriles in medicinal chemistry and drug discovery (Medrasi et al., 2013).

Electrocatalysis in Hydrogen Evolution

Metal(II) complexes based on 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile have been explored for their structures and electrocatalytic activities in hydrogen evolution reactions from water. This research delineates the compound's contribution to developing sustainable energy solutions (Gao et al., 2014).

Propiedades

IUPAC Name |

5-nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c17-12-13-11-14(21(22)23)4-5-15(13)19-7-9-20(10-8-19)16-3-1-2-6-18-16/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZLAFDTNQFKEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2651217.png)

![(2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide](/img/structure/B2651222.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2651229.png)

![2,6-Dichloro-N-{2-[(Cyclopropylcarbonyl)amino]pyridin-4-Yl}benzamide](/img/structure/B2651230.png)